molecular formula C5H15ClN2O B14029528 1,3-Bis(methylamino)propan-2-ol hydrochloride

1,3-Bis(methylamino)propan-2-ol hydrochloride

Cat. No.: B14029528
M. Wt: 154.64 g/mol
InChI Key: HRZYKOJHPQFUTG-UHFFFAOYSA-N
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Description

1,3-Bis(methylamino)propan-2-ol hydrochloride is a chiral organic compound known for its unique chemical properties. It is a tertiary amine that contains two methylamino groups and a hydroxyl group.

Preparation Methods

1,3-Bis(methylamino)propan-2-ol hydrochloride can be synthesized using various methods. One common synthetic route involves the reaction of formaldehyde and dimethylamine to produce 1,3-dimethylamino-2-propanol. This intermediate can then be further reacted with formaldehyde and methylamine to obtain 1,3-Bis(methylamino)propan-2-ol. Industrial production methods typically involve similar reaction conditions but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

1,3-Bis(methylamino)propan-2-ol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: It can be reduced to form different reduction products.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include formaldehyde, dimethylamine, and methylamine. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(methylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research, including:

    Synthesis of Metallophthalocyanines: It is used in the synthesis of novel metallophthalocyanines, which have applications in catalysis and materials science.

    Zinc Complex Synthesis: The compound plays a crucial role in the synthesis of zinc complexes, which are investigated for their potential in hydrolysis reactions.

    Corrosion Inhibition: Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors, forming protective layers on metal surfaces.

    Copper (II) Complex Synthesis:

    Antifungal Properties:

    Photodynamic Therapy:

Mechanism of Action

The mechanism of action of 1,3-Bis(methylamino)propan-2-ol hydrochloride involves its interaction with various molecular targets and pathways. For example, it can form complexes with metals, which can then participate in catalytic reactions. The compound’s antifungal properties are likely due to its ability to disrupt fungal cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

1,3-Bis(methylamino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:

    1,3-Bis(isopropylamino)propan-2-ol dihydrochloride:

    1-Hydroxy-3-(methylamino)propane: Another related compound with similar functional groups but distinct chemical properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C5H15ClN2O

Molecular Weight

154.64 g/mol

IUPAC Name

1,3-bis(methylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C5H14N2O.ClH/c1-6-3-5(8)4-7-2;/h5-8H,3-4H2,1-2H3;1H

InChI Key

HRZYKOJHPQFUTG-UHFFFAOYSA-N

Canonical SMILES

CNCC(CNC)O.Cl

Origin of Product

United States

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